molecular formula C32H35FN2O3 B10835519 methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate

methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate

Cat. No.: B10835519
M. Wt: 515.6 g/mol
InChI Key: BRNNEWSVEXDLGK-OFSGRHOTSA-N
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Description

PMID29649907-Compound-27 is a synthetic organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is known for its role as an inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in various cellular processes, including proliferation, differentiation, and survival .

Preparation Methods

The synthesis of PMID29649907-Compound-27 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

PMID29649907-Compound-27 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to introduce hydrogen atoms.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

PMID29649907-Compound-27 has a wide range of scientific research applications, including:

Mechanism of Action

PMID29649907-Compound-27 exerts its effects by inhibiting the catalytic kinase activity of ERK1/2, preventing their phosphorylation and subsequent activation. This inhibition disrupts the ERK1/2 signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The compound’s mechanism of action involves binding to the active site of ERK1/2, thereby blocking their interaction with substrates and other regulatory proteins .

Comparison with Similar Compounds

PMID29649907-Compound-27 is unique compared to other ERK1/2 inhibitors due to its dual activity profile and improved in vivo exposure. Similar compounds include:

These comparisons highlight the uniqueness of PMID29649907-Compound-27 in terms of its potency, selectivity, and pharmacokinetic profile.

Properties

Molecular Formula

C32H35FN2O3

Molecular Weight

515.6 g/mol

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate

InChI

InChI=1S/C32H35FN2O3/c1-34(2)28-17-15-24(16-18-28)26-13-14-27(30(33)21-26)22-35(32(37)25-9-5-4-6-10-25)29-11-7-8-23(20-29)12-19-31(36)38-3/h7-8,11-21,25H,4-6,9-10,22H2,1-3H3/b19-12+/i22D

InChI Key

BRNNEWSVEXDLGK-OFSGRHOTSA-N

Isomeric SMILES

[2H]C(C1=C(C=C(C=C1)C2=CC=C(C=C2)N(C)C)F)N(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4)F

Origin of Product

United States

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